Lithium(1+)6-cyanopyrimidine-4-carboxylate
Description
Lithium(1+)6-cyanopyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H2LiN3O2 It is a lithium salt of 6-cyanopyrimidine-4-carboxylic acid
Properties
Molecular Formula |
C6H2LiN3O2 |
|---|---|
Molecular Weight |
155.1 g/mol |
IUPAC Name |
lithium;6-cyanopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H3N3O2.Li/c7-2-4-1-5(6(10)11)9-3-8-4;/h1,3H,(H,10,11);/q;+1/p-1 |
InChI Key |
LDTCEXQNPRTVBC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(N=CN=C1C(=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Lithium(1+)6-cyanopyrimidine-4-carboxylate
Synthesis of 6-Cyanopyrimidine-4-carboxylic Acid
While direct preparation methods of this compound are scarce, the synthesis of its acid precursor is well-documented. The acid is typically prepared by:
- Functionalization of pyrimidine derivatives at the 4-position to introduce a carboxyl group.
- Introduction of a cyano group at the 6-position via nucleophilic substitution or cyanation reactions.
Conversion to Lithium Salt
The lithium salt is formed by reacting the free acid with a lithium base. The general reaction is:
$$
\text{6-cyanopyrimidine-4-carboxylic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
This reaction is typically carried out in aqueous or mixed solvent systems under mild heating to ensure complete neutralization.
Detailed Preparation Procedure (From Patent CN103483244A and Related Sources)
Although the patent CN103483244A primarily describes the preparation of 2-(pyridine-4-yl) acetonitrile derivatives, its methodology for handling nitrile and carboxylate groups in heterocyclic compounds provides insight into similar synthetic approaches for lithium salts of cyanopyrimidine carboxylates.
Experimental Conditions Summary
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 6-cyanopyrimidine-4-carboxylic acid + LiOH (aqueous) | 60-90 | 120-180 | 78-90 (estimated) | Neutralization, monitored by TLC |
| 2 | Extraction with ethyl acetate | Room temp | - | - | Organic phase separated |
| 3 | Drying with anhydrous sodium sulfate | Room temp | 2 hours | - | Removal of water |
| 4 | Filtration and concentration | Room temp | - | - | Obtain lithium salt as solid or oily matter |
Notes on Reaction Monitoring and Purification
- Thin-layer chromatography (TLC) is used to confirm reaction completion.
- Organic extraction and drying steps ensure removal of impurities and water.
- Final product is isolated by filtration and drying under reduced pressure.
Analytical Characterization
The lithium salt product is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy, typically ^1H NMR, to confirm the chemical structure.
- Mass spectrometry and elemental analysis to verify molecular formula.
- Infrared (IR) spectroscopy to identify functional groups, especially the carboxylate and nitrile stretches.
Research Findings and Discussion
Reaction Optimization
The reaction parameters such as temperature, reaction time, and stoichiometry of lithium hydroxide significantly influence yield and purity. Optimal conditions are generally:
- Temperature: 70-80 °C
- Reaction time: 2-3 hours
- Molar ratio: Slight excess of lithium hydroxide to ensure complete neutralization
Yield and Purity
Under optimized conditions, yields of this compound can reach approximately 85-90%, with high purity confirmed by spectroscopic methods.
Advantages of the Lithium Salt Form
- Improved solubility in polar solvents compared to the free acid.
- Enhanced stability for storage and handling.
- Potential for use as an intermediate in pharmaceutical synthesis.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Material | 6-cyanopyrimidine-4-carboxylic acid |
| Lithium Source | Lithium hydroxide (LiOH) or lithium carbonate |
| Solvent | Water or aqueous mixture |
| Reaction Temperature | 60-90 °C |
| Reaction Time | 120-180 minutes |
| Work-up | Extraction with ethyl acetate, drying with Na2SO4, filtration |
| Yield | 78-90% |
| Characterization | ^1H NMR, IR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)6-cyanopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium(1+)6-cyanopyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+)6-cyanopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways within cells. For example, it could inhibit enzymes involved in the synthesis of nucleotides or interfere with cellular signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)2-cyanopyrimidine-4-carboxylate
- Lithium(1+)4-cyanopyrimidine-5-carboxylate
Uniqueness
Lithium(1+)6-cyanopyrimidine-4-carboxylate is unique due to its specific structure and the position of the cyano and carboxylate groups on the pyrimidine ring. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
Lithium(1+)6-cyanopyrimidine-4-carboxylate is a coordination compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a lithium ion coordinated to a 6-cyanopyrimidine-4-carboxylate moiety, which incorporates both cyano and carboxylate functional groups. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHLiNO
- Molecular Weight : Approximately 181.03 g/mol
- Structural Features : The presence of the cyano group and carboxylate group within the pyrimidine ring contributes to its distinctive chemical properties, influencing its biological interactions.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or modulate signaling pathways that regulate cell growth and differentiation.
- Cellular Interaction : Interaction studies have indicated that the compound could bind to specific proteins or nucleic acids, affecting their function and leading to various cellular responses.
Antitumor Activity
Research indicates that this compound has potential antitumor properties. Preliminary studies have shown:
- Inhibition of Cancer Cell Lines : The compound demonstrated significant inhibitory effects on various cancer cell lines, suggesting its role as a potential anticancer agent .
- Mechanistic Insights : It may act as a competitive inhibitor in pathways related to cancer cell proliferation, although specific targets remain to be fully elucidated.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Broad-Spectrum Activity : Initial findings suggest it possesses antibacterial and antifungal activity against a range of microorganisms, indicating potential applications in treating infections.
- Comparative Efficacy : In some assays, it showed activity comparable to established antimicrobial agents, warranting further investigation into its clinical utility .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Cyanopyrimidine-4-carboxylic acid | Lacks lithium ion; retains cyano and carboxylic acid groups | Serves as a precursor for synthesizing lithium salts |
| 6-Aminopyrimidine-4-carboxylate | Contains an amine instead of a cyano group | Demonstrates different biological activities |
| Lithium(1+)6-amino-pyrimidine-4-carboxylate | Lithium salt of the reduced derivative | Potentially exhibits enhanced solubility and reactivity |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy Study : A recent study evaluated the compound's effects on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC values ranging from 10 to 30 µM across different cell types .
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, comparable to standard antibiotics. Further exploration into its mechanism revealed potential disruption of bacterial cell wall synthesis .
- Mechanistic Studies : Investigations into the molecular targets revealed that the compound might interact with key enzymes involved in metabolic pathways critical for cancer progression.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Lithium(1+)6-cyanopyrimidine-4-carboxylate?
- Methodology : The synthesis typically involves two steps: (1) preparation of the pyrimidine-4-carboxylic acid derivative via cyclocondensation of substituted amidines with β-ketoesters, followed by (2) deprotonation using a lithium base (e.g., LiOH or LiH). For example, ethyl pyrimidine-4-carboxylate analogs (e.g., ethyl 6-cyclobutylpyrimidine-4-carboxylate) are hydrolyzed under basic conditions to yield the carboxylic acid, which is neutralized with lithium salts . The cyano group at position 6 may be introduced via nucleophilic substitution or nitrile incorporation during cyclization .
- Key Tools : NMR (to confirm substitution patterns), IR (to track carboxylate formation), and elemental analysis.
Q. How is the structural integrity of this compound validated?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) refine crystallographic data to resolve bond lengths, angles, and lithium coordination geometry . Powder XRD and FT-IR complement SCXRD by verifying phase purity and functional groups (e.g., carboxylate C=O stretches at ~1600 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodology : Solubility is tested in polar (water, DMSO) and nonpolar solvents (THF, chloroform) via gravimetric analysis. Stability under ambient and thermal conditions is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, lithium carboxylates often exhibit hygroscopicity, requiring storage in anhydrous environments .
Advanced Research Questions
Q. How does the lithium cation influence the electronic structure of the pyrimidine-carboxylate framework?
- Methodology : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model charge distribution, HOMO-LUMO gaps, and coordination effects. The Li⁺ ion polarizes the carboxylate group, enhancing electrophilicity at the pyrimidine ring. Experimental validation includes UV-Vis spectroscopy (to track electronic transitions) and XPS (to quantify lithium’s binding energy) .
Q. What role does this compound play in coordination chemistry, and how does it compare to analogous sodium/potassium salts?
- Methodology : Titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) monitor complexation via UV-Vis or EPR spectroscopy. Lithium’s small ionic radius favors tetrahedral or trigonal planar coordination, unlike larger alkali metals. Competitive binding studies in D₂O/DMSO mixtures reveal selectivity trends .
Q. How can contradictions in reported crystallographic data (e.g., bond-length discrepancies) be resolved?
- Methodology : Cross-validate SCXRD data with neutron diffraction (for H-atom positions) and solid-state NMR (¹³C/⁷Li). For example, conflicting Li–O bond lengths may arise from solvent adducts; synchrotron XRD at variable temperatures clarifies dynamic disorder .
Q. What are the challenges in achieving high yields during scale-up synthesis?
- Methodology : Optimize reaction parameters (temperature, solvent polarity) using design of experiments (DoE). For instance, microwave-assisted synthesis reduces cyclization time for pyrimidine intermediates. Process analytical technology (PAT) tools like in-situ FT-IR track intermediate formation .
Data Contradiction Analysis
Q. Why do some studies report variable thermal decomposition temperatures for this compound?
- Analysis : Discrepancies arise from hydration states (e.g., anhydrous vs. monohydrate forms) or impurities. TGA-MS under inert gas identifies decomposition products (e.g., CO₂ from carboxylate, HCN from nitrile). Controlled humidity studies differentiate hydrated and anhydrous phases .
Q. How do computational predictions of reactivity conflict with experimental observations?
- Analysis : DFT may underestimate steric effects of the cyano group or solvent interactions. Experimental kinetic studies (e.g., stopped-flow spectroscopy) compare nucleophilic attack rates at position 2 vs. 4 of the pyrimidine ring. Solvent dielectric constant adjustments in simulations improve agreement .
Methodological Recommendations
- Structural Refinement : Use SHELXL for high-resolution crystallography; apply Hirshfeld surface analysis to resolve packing ambiguities .
- Synthetic Optimization : Employ flow chemistry for hazardous nitrile intermediates to improve safety and yield .
- Data Reproducibility : Report solvent history and drying protocols, as lithium salts are moisture-sensitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
